molecular formula C14H9ClFNO5 B1201632 Methyl 5-(2-chloro-4-fluorophenoxy)-2-nitrobenzoate CAS No. 51282-69-0

Methyl 5-(2-chloro-4-fluorophenoxy)-2-nitrobenzoate

Cat. No. B1201632
CAS RN: 51282-69-0
M. Wt: 325.67 g/mol
InChI Key: ROCVQRONLLDHFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MC-6063 is a nitrobenzoic acid.

Scientific Research Applications

Chromatographic Analysis in Agriculture

Alder, Augenstein, and Rogerson (1978) demonstrated the use of methyl 5-(2-chloro-4-fluorophenoxy)-2-nitrobenzoate in chromatographic analysis. Their study focused on determining residues of sodium 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate and its free acid in agricultural samples like soybeans, foliage, soil, milk, and liver, using diazomethane for conversion to methyl derivatives. This method allowed for the detection of residues as low as 0.01 ppm, highlighting its sensitivity and utility in agricultural residue analysis (Alder, Augenstein, & Rogerson, 1978).

Structural Studies in Chemistry

Li et al. (2005) investigated the structure of methyl 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoate among other compounds. Their research provided insights into dihedral angles, distances between atoms, and interactions in crystal structures. This study is crucial in understanding the molecular structure and potential applications in material science and chemistry (Li et al., 2005).

Environmental Impact and Biodegradation

Research by Arora and Jain (2012) explored the biotransformation of related compounds, indicating the environmental impact and degradation pathways of such chemicals. Their study on Bacillus sp. strain MW-1 showed the ability to degrade 4-chloro-2-nitrophenol, a compound structurally similar to methyl 5-(2-chloro-4-fluorophenoxy)-2-nitrobenzoate, providing insights into environmental bioremediation (Arora & Jain, 2012).

Herbicide Interaction with Humic Acid

Celi, Gennari, Khan, and Schnitzer (1997) studied the interaction of a related herbicide, acifluorfen, with humic acid, which is relevant to understanding the behavior of methyl 5-(2-chloro-4-fluorophenoxy)-2-nitrobenzoate in soil. Their findings about the adsorption processes and the role of functional groups in herbicide interaction with organic matter can provide valuable information for agricultural and environmental sciences (Celi, Gennari, Khan, & Schnitzer, 1997).

properties

CAS RN

51282-69-0

Product Name

Methyl 5-(2-chloro-4-fluorophenoxy)-2-nitrobenzoate

Molecular Formula

C14H9ClFNO5

Molecular Weight

325.67 g/mol

IUPAC Name

methyl 5-(2-chloro-4-fluorophenoxy)-2-nitrobenzoate

InChI

InChI=1S/C14H9ClFNO5/c1-21-14(18)10-7-9(3-4-12(10)17(19)20)22-13-5-2-8(16)6-11(13)15/h2-7H,1H3

InChI Key

ROCVQRONLLDHFQ-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)F)Cl)[N+](=O)[O-]

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)F)Cl)[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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